molecular formula C12H15BO4 B13139225 3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-2,2-dimethyl-propanoic acid

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-2,2-dimethyl-propanoic acid

Cat. No.: B13139225
M. Wt: 234.06 g/mol
InChI Key: BVJXAOAKZBPEJZ-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, particularly against mycobacteria.

    Medicine: It is being investigated for its potential use in treating infectious diseases and inflammatory conditions.

    Industry: The compound’s unique structural features make it a candidate for materials science applications, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit leucyl-tRNA synthetase in mycobacteria, thereby disrupting protein synthesis and exerting its antimicrobial effects . The compound’s boron atom plays a crucial role in its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features and the presence of a dimethylpropanoic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other benzoxaboroles.

Properties

Molecular Formula

C12H15BO4

Molecular Weight

234.06 g/mol

IUPAC Name

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C12H15BO4/c1-12(2,11(14)15)6-8-4-3-5-9-7-17-13(16)10(8)9/h3-5,16H,6-7H2,1-2H3,(H,14,15)

InChI Key

BVJXAOAKZBPEJZ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CC(C)(C)C(=O)O)O

Origin of Product

United States

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